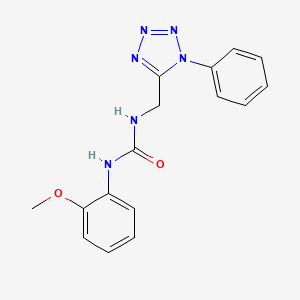

![molecular formula C12H11N3O2S B2558927 6-(2-Amino-5-methylthiazol-4-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 904810-90-8](/img/structure/B2558927.png)

6-(2-Amino-5-methylthiazol-4-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(2-Amino-5-methylthiazol-4-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as AMBO-1 and is a heterocyclic compound that contains thiazole, oxazine, and benzene rings.

科学的研究の応用

Synthesis and Molecular Structure

Research into similar compounds often focuses on the synthesis and detailed molecular structure analysis. For instance, studies have described the synthesis and molecular structure of compounds with complex heterocyclic frameworks, highlighting methodologies that could be applicable to the synthesis of "6-(2-Amino-5-methylthiazol-4-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one". These methodologies include reactions that lead to bicyclic N,O- and N,S-enaminals and other heterocycles through various cyclization techniques (Gvozdev, Shavrin, & Nefedov, 2014; Sañudo, Marcaccini, Basurto, & Torroba, 2006). These studies lay the groundwork for understanding the complex reactions that can be utilized to synthesize and analyze similar benzoxazin derivatives.

Antimicrobial Activities

Several studies have focused on the antimicrobial activities of compounds containing structural motifs similar to "this compound". For example, research into triazole derivatives and their antimicrobial properties suggests that compounds with heterocyclic backbones exhibit significant bioactivity against a range of microorganisms (Bektaş et al., 2007). These findings indicate the potential for similar benzoxazin derivatives to serve as lead compounds in the development of new antimicrobial agents.

Corrosion Inhibition

Compounds with benzoxazine cores have been evaluated for their corrosion inhibition properties, indicating their potential application in protecting metals against corrosion. The inhibition efficiency of such compounds depends on their molecular structure, including the presence of nitrogen atoms and their overall molecular weight, suggesting that "this compound" could have applications in this area as well (Kadhim et al., 2017).

作用機序

- The primary target of this compound is the biological system or enzyme it interacts with. Unfortunately, specific information about the exact target remains elusive in the available literature. However, further research may uncover its precise binding partners and their roles.

- The compound likely exerts its effects through direct interactions with cellular components. These interactions could involve binding to receptors, enzymes, or other proteins.

Target of Action

Mode of Action

Pharmacokinetics

- The compound’s absorption depends on its physicochemical properties, including lipophilicity and solubility. It likely enters the bloodstream via oral or parenteral routes . Once absorbed, it distributes throughout tissues, possibly binding to plasma proteins. Enzymes in the liver or other organs metabolize the compound, converting it into metabolites. Elimination occurs primarily through renal excretion or biliary secretion .

特性

IUPAC Name |

6-(2-amino-5-methyl-1,3-thiazol-4-yl)-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2S/c1-6-11(15-12(13)18-6)7-2-3-9-8(4-7)14-10(16)5-17-9/h2-4H,5H2,1H3,(H2,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNQLQLCGPLIDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C2=CC3=C(C=C2)OCC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

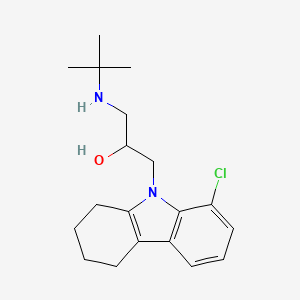

![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-benzhydrylurea](/img/structure/B2558847.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3,4-dimethoxybenzamide](/img/structure/B2558848.png)

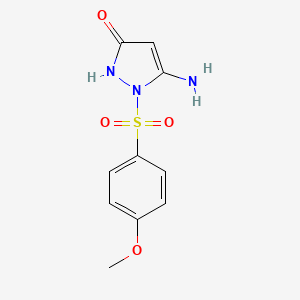

![N-(2-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2558850.png)

![2-Amino-3-[(2,5-dichloro-4-methylthiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride](/img/structure/B2558853.png)

![ethyl 2-[(4-chlorobenzoyl)amino]-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2558854.png)

![4-tert-butyl-N-[2-(1H-indol-1-yl)ethyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2558856.png)

![N-[2-acetyl-4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2558861.png)

![7-chloro-N-(3-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2558863.png)

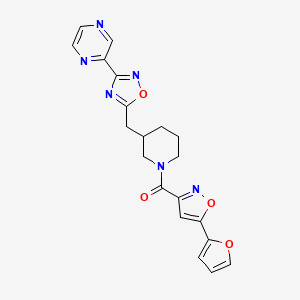

![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-dipropylacetamide](/img/structure/B2558866.png)